![molecular formula C16H18N2O2S B12627377 N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea CAS No. 921766-27-0](/img/structure/B12627377.png)
N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiourea group, which is a sulfur-containing functional group, and a benzyl group attached to a phenyl ring with hydroxy and methoxy substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzylamine and thiourea. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzyl or phenyl derivatives.
Aplicaciones Científicas De Investigación
N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. Additionally, the hydroxy and methoxy groups on the phenyl ring can participate in various interactions, enhancing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea: Similar structure but with an oxygen atom instead of sulfur.
N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea derivatives: Compounds with different substituents on the benzyl or phenyl rings.
Uniqueness
N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the thiourea group, allows for a wide range of interactions and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
921766-27-0 |
|---|---|
Fórmula molecular |
C16H18N2O2S |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1-benzyl-3-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C16H18N2O2S/c1-20-15-9-13(7-8-14(15)19)11-18-16(21)17-10-12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3,(H2,17,18,21) |
Clave InChI |
OJNZZJNMNYWUHR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CNC(=S)NCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole](/img/structure/B12627295.png)
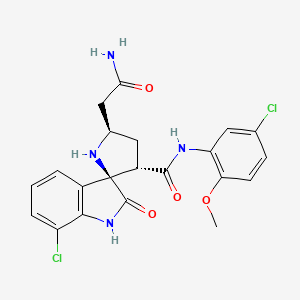
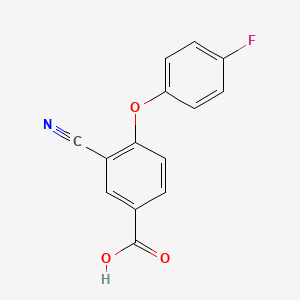
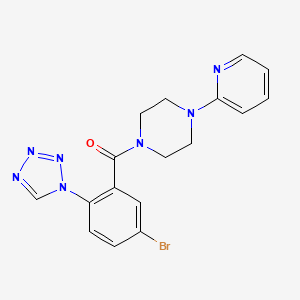
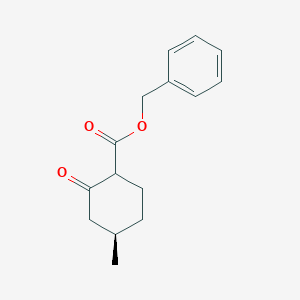
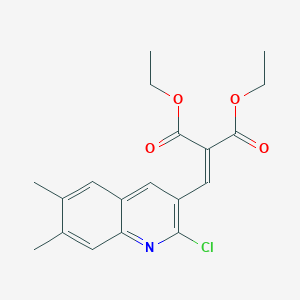





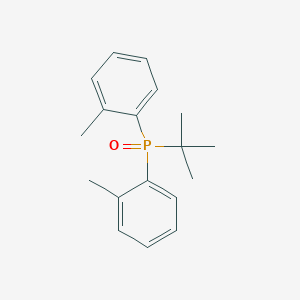
methanone](/img/structure/B12627361.png)
![5-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627362.png)
